1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-ethylbicyclo[111]pentane is a chemical compound belonging to the bicyclo[111]pentane family This family of compounds is characterized by a unique three-dimensional structure that imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents. One common method starts with the preparation of [1.1.1]propellane, which is synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This intermediate is then reacted with nucleophiles or radicals to form the desired bicyclo[1.1.1]pentane derivatives .
Industrial Production Methods: Industrial production of this compound involves continuous flow processes that allow for the generation of [1.1.1]propellane on demand. This method provides a straightforward and scalable approach to produce gram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include alkanes and other reduced hydrocarbons
Scientific Research Applications
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a bioisostere for para-substituted benzene rings, which can improve the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the design of molecular rods, rotors, and supramolecular structures due to its rigid and unique three-dimensional structure.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane involves its interaction with various molecular targets. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane
- 1-(Hydroxymethyl)-3-ethylbicyclo[1.1.1]pentane
- 1-(Aminomethyl)-3-ethylbicyclo[1.1.1]pentane
Uniqueness: 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-(chloromethyl)-3-ethylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMPAMMVDQEIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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